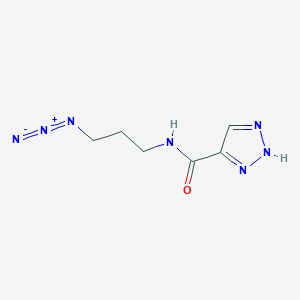

N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of azide-containing triazoles. These compounds are known for their versatility in chemical synthesis and their potential applications in various fields such as medicinal chemistry, materials science, and bioconjugation. The presence of the azide group makes this compound particularly useful in click chemistry, a powerful tool for creating complex molecules with high specificity and yield.

準備方法

合成経路と反応条件: N-(3-アジドプロピル)-1H-1,2,3-トリアゾール-4-カルボキサミドの合成は、一般的に、クリックケミストリーとして一般的に知られている銅触媒アジド-アルキン環状付加 (CuAAC) 反応を伴います。このプロセスは、アジド前駆体の調製から始まり、その後、穏やかな条件下でアルキン含有化合物と反応させてトリアゾール環を形成します。 この反応は非常に効率的であり、水や有機溶媒など、様々な溶媒中で行うことができます .

工業的生産方法: 工業的設定では、N-(3-アジドプロピル)-1H-1,2,3-トリアゾール-4-カルボキサミドの生産は、温度、圧力、触媒濃度などの反応条件を最適化することでスケールアップできます。連続フロー反応器は、製品品質の一貫性と高収率を確保するために頻繁に使用されます。 自動化システムの使用により、反応パラメータを正確に制御することができ、副反応や不純物のリスクを最小限に抑えることができます .

化学反応の分析

反応の種類: N-(3-アジドプロピル)-1H-1,2,3-トリアゾール-4-カルボキサミドは、以下のものを含む様々な化学反応を起こします。

置換反応: アジド基は、求核置換反応によって他の官能基に置き換えることができます。

環状付加反応: この化合物は、クリックケミストリー反応に容易に参与し、安定なトリアゾール環を形成します。

還元反応: アジド基は、適切な条件下でアミンに還元することができます.

一般的な試薬と条件:

銅触媒: トリアゾール環の形成を促進するためにCuAAC反応で使用されます。

還元剤: 水素ガスやヒドラジンなど、アジド基をアミンに変換するために使用されます。

生成される主な生成物:

トリアゾール誘導体: 環状付加反応によって形成されます。

アミン誘導体: アジド基の還元によって形成されます.

4. 科学研究への応用

N-(3-アジドプロピル)-1H-1,2,3-トリアゾール-4-カルボキサミドは、科学研究において幅広い応用範囲を持っています。

化学: 複雑な分子やポリマーの合成における構成単位として使用されます。

生物学: 蛍光タグやその他のプローブで生体分子を標識するためのバイオコンジュゲーション技術で使用されます。

医学: 薬物送達剤としての可能性と、新しい治療薬の開発において調査されています。

科学的研究の応用

N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.

Industry: Utilized in the production of advanced materials, such as hydrogels and nanomaterials, for various applications

作用機序

N-(3-アジドプロピル)-1H-1,2,3-トリアゾール-4-カルボキサミドの作用機序は、主に、クリックケミストリー反応を起こす能力に基づいています。アジド基は、アルキン含有分子と反応して安定なトリアゾール環を形成し、その後、特定の分子標的に相互作用することができます。この特性は、生物学的システムにおける生体分子の標識と追跡のための貴重なツールとなります。 さらに、この化合物は、様々な官能基と安定なコンジュゲートを形成する能力により、治療薬の標的送達を可能にします .

類似化合物:

N-(3-アジドプロピル)キノリン-8-アミン: 同様の用途で使用される別のアジド含有化合物。

4-(3-アジドプロピル)-1-(4-ニトロベンゾイル)ピペラジン: 生体直交標識や同様のクリックケミストリー反応に使用されます

ユニーク性: N-(3-アジドプロピル)-1H-1,2,3-トリアゾール-4-カルボキサミドは、クリックケミストリー反応における高い反応性と特異性により際立っています。穏やかな条件下で安定なトリアゾール環を形成する能力は、化学、生物学、材料科学における様々な用途にとって好ましい選択肢となっています。 この化合物の汎用性と、バイオコンジュゲートや先端材料を形成する効率は、他の類似化合物と比較して独自の特性を強調しています .

類似化合物との比較

N-(3-azidopropyl)quinolin-8-amine: Another azide-containing compound used in similar applications.

4-(3-azidopropyl)-1-(4-nitrobenzoyl)piperazine: Used for bioorthogonal labeling and similar click chemistry reactions

Uniqueness: N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its high reactivity and specificity in click chemistry reactions. Its ability to form stable triazole rings under mild conditions makes it a preferred choice for various applications in chemistry, biology, and materials science. The compound’s versatility and efficiency in forming bioconjugates and advanced materials highlight its unique properties compared to other similar compounds .

特性

分子式 |

C6H9N7O |

|---|---|

分子量 |

195.18 g/mol |

IUPAC名 |

N-(3-azidopropyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C6H9N7O/c7-12-9-3-1-2-8-6(14)5-4-10-13-11-5/h4H,1-3H2,(H,8,14)(H,10,11,13) |

InChIキー |

HSQGTFDSBVZPKO-UHFFFAOYSA-N |

正規SMILES |

C1=NNN=C1C(=O)NCCCN=[N+]=[N-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)

![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)